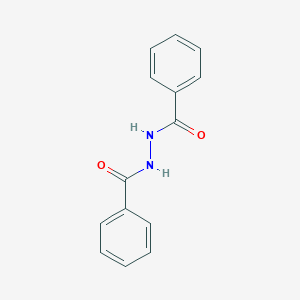
N,N'-Dibenzoylhydrazine
Cat. No. B146530
Key on ui cas rn:
787-84-8
M. Wt: 240.26 g/mol
InChI Key: GRRIYLZJLGTQJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09065061B2
Procedure details


First, 6.6 g of benzoylhydrazine and 50 mL of N-methyl-2-pyrrolidone (NMP) were put in a 200 mL three-neck flask, and mixed. Then, a mixed solution of 5 mL of benzoyl chloride and 10 mL of NMP was dripped to the above mixed solution through a 50 mL dropping funnel, and stirred at room temperature for 1 hour to be reacted. The reacted mixed solution was added to 250 mL of water, and a white solid was precipitated. The precipitated solid was washed with 1M hydrochloric acid and subjected to suction filtration to give a white solid. The given solid was washed with methanol, so that N,N′-dibenzoylhydrazine was prepared (a white solid, yield: 65%). The synthetic scheme of Step 1 is shown by (a-6).





Yield
65%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([NH:9][NH2:10])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.CN1CCCC1=O.[C:18](Cl)(=[O:25])[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1>O>[C:1]([NH:9][NH:10][C:18](=[O:25])[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
6.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)NN
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN1C(CCC1)=O
|
Step Two
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN1C(CCC1)=O
|
Step Four
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at room temperature for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
mixed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to be reacted
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The reacted mixed solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a white solid was precipitated
|
WASH
|
Type
|
WASH
|
|
Details
|
The precipitated solid was washed with 1M hydrochloric acid
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
subjected to suction filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a white solid
|
WASH
|
Type
|
WASH
|
|
Details
|
The given solid was washed with methanol, so that N,N′-dibenzoylhydrazine
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was prepared (a white solid, yield: 65%)
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)NNC(C1=CC=CC=C1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 65% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
